molecular formula C7H6BrClO4S2 B2454119 4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride CAS No. 2225154-11-8

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride

Cat. No.: B2454119
CAS No.: 2225154-11-8
M. Wt: 333.6
InChI Key: YOBZJCSJRIJDCJ-UHFFFAOYSA-N
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Description

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C7H6BrClO4S2 and a molecular weight of 333.61 g/mol . This compound is characterized by the presence of a bromine atom, a dioxolane ring, and a thiophene ring with a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while nucleophilic substitution can yield various substituted thiophene derivatives .

Mechanism of Action

The mechanism of action of 4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form sulfonamide or sulfonate esters upon reaction with amines or alcohols, respectively.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride is unique due to its combination of a bromine atom, a dioxolane ring, and a sulfonyl chloride group. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications .

Properties

IUPAC Name

4-bromo-5-(1,3-dioxolan-2-yl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClO4S2/c8-4-3-5(15(9,10)11)14-6(4)7-12-1-2-13-7/h3,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBZJCSJRIJDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(C=C(S2)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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